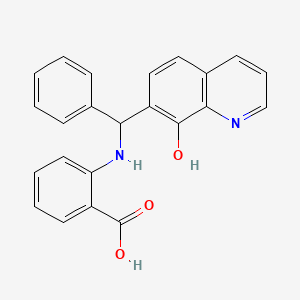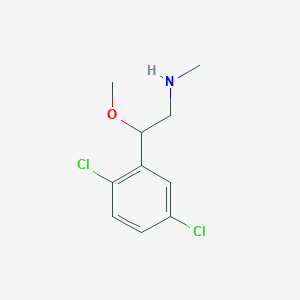
2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, a methoxy group, and a methylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine typically involves the reaction of 2,5-dichlorophenylacetonitrile with methanol and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-2-methoxy-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,5-Dichlorophenylacetonitrile: A precursor in the synthesis of 2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine.
2,5-Dichlorophenylamine: Shares a similar phenyl ring structure with chlorine substituents.
2,5-Dichlorophenol: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylethanamine moieties differentiate it from other similar compounds, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H13Cl2NO |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C10H13Cl2NO/c1-13-6-10(14-2)8-5-7(11)3-4-9(8)12/h3-5,10,13H,6H2,1-2H3 |
Clé InChI |
YHHBVGNOVDBSPE-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=C(C=CC(=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)


![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
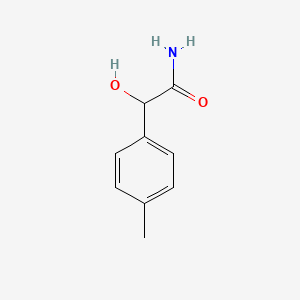
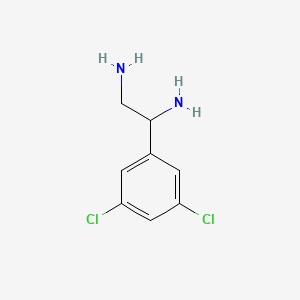
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)

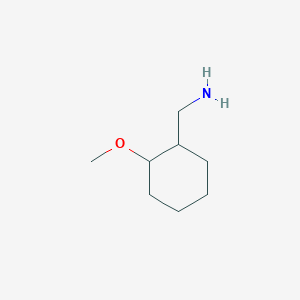
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
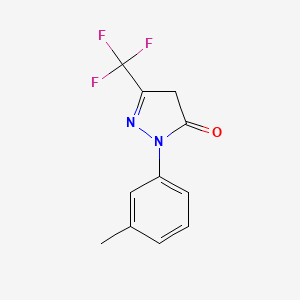
![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
